![molecular formula C19H20BrClN2OS B2554750 Bromuro de 3-(4-clorofenil)-3-hidroxi-1-(o-tolilo)-3,5,6,7-tetrahidro-2H-imidazo[2,1-b][1,3]tiazin-1-io CAS No. 1106749-43-2](/img/structure/B2554750.png)
Bromuro de 3-(4-clorofenil)-3-hidroxi-1-(o-tolilo)-3,5,6,7-tetrahidro-2H-imidazo[2,1-b][1,3]tiazin-1-io
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H20BrClN2OS and its molecular weight is 439.8. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Physical Properties
The compound is typically available as a bromide salt and is characterized by its unique thiazine ring structure fused with hydroxy and chlorophenyl groups. These structural features are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this one exhibit notable cytotoxic effects against various cancer cell lines. The structural similarity to known antitumor agents suggests that it may inhibit tumor growth through several mechanisms:
- Mechanism of Action :
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through modulation of apoptotic pathways.
Case Study: Anticancer Efficacy
In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 5μM to 20μM against cell lines such as A549 (lung cancer) and HT-29 (colon cancer).
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | A549 | 10 |
Compound E | HT-29 | 15 |
Compound F | Jurkat | 8 |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Similar thiazole derivatives have shown effectiveness in protecting against seizures in animal models.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Studies indicate that specific substitutions on the thiazole ring enhance antibacterial activity significantly.
Case Study: Antimicrobial Efficacy
Research demonstrated the following IC50 values against Staphylococcus aureus and Escherichia coli:
Compound | IC50 (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 15.0 | E. coli |
Compound B | 12.5 | S. aureus |
Compound C | 9.0 | S. aureus |
Actividad Biológica
3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (CAS No. 1106749-43-2) is a novel compound that has garnered interest due to its potential biological activities. The compound's structure suggests a complex interaction with biological systems, particularly in the context of antimicrobial and antiviral properties.
- Molecular Formula : C19H20BrClN2OS
- Molecular Weight : 439.8 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol; bromide
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and antiviral properties. The following sections detail relevant findings from various studies.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of thiazole derivatives highlighted that compounds similar in structure to 3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Thiazole Derivative A | S. pneumoniae | 0.008 |
Thiazole Derivative B | S. epidermidis | 0.030 |
Thiazole Derivative C | Streptococcus pyogenes | 0.060 |
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Research on related heterocycles has shown that certain imidazole derivatives can inhibit viral replication effectively. For instance, derivatives with similar functional groups have demonstrated inhibition of RNA polymerase activity in vitro .
Case Study: Imidazole Derivatives
In a study focused on imidazole derivatives:
- Compounds demonstrated significant antiviral effects against Hepatitis C virus (HCV) with IC50 values ranging from 31.9 μM to 32.2 μM .
The proposed mechanism of action for compounds like 3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin involves interaction with specific enzymes or receptors involved in microbial and viral replication processes. The thiazine ring structure may facilitate binding to target sites essential for pathogen survival.
Safety and Toxicity
While the compound shows promising biological activity, it is designated for non-human research only and is not approved for therapeutic or veterinary use . Further studies are necessary to evaluate its safety profile comprehensively.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN2OS.BrH/c1-14-5-2-3-6-17(14)21-13-19(23,15-7-9-16(20)10-8-15)22-11-4-12-24-18(21)22;/h2-3,5-10,23H,4,11-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXBXUREWIHCV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.